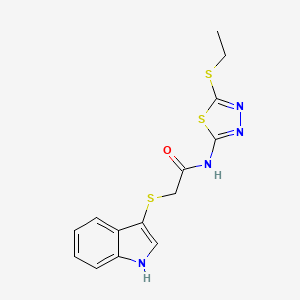
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as ETIA, is a compound that has gained attention in the scientific community due to its potential applications in research. ETIA is a small molecule that has been synthesized and studied for its mechanism of action and effects on biochemical and physiological processes.
Scientific Research Applications
Glutaminase Inhibitors for Cancer Therapy
Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound , have highlighted their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are of interest for their therapeutic potential in cancer treatment. Analog N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited similar potency to BPTES, with improved solubility and efficacy in attenuating the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).
Antibacterial and Antifungal Activities
Derivatives of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide, similar in structure to the queried compound, have been synthesized and tested for antibacterial and antifungal activities. These studies found significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential for the development of new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Insecticidal Properties
Research into novel heterocycles incorporating a thiadiazole moiety, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, has explored their use as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates potential applications in agricultural pest management (Fadda et al., 2017).
properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS3/c1-2-20-14-18-17-13(22-14)16-12(19)8-21-11-7-15-10-6-4-3-5-9(10)11/h3-7,15H,2,8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEWJOPFLDRYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methoxy-5-methylphenyl)amino)formamide](/img/structure/B2993351.png)
![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2993352.png)
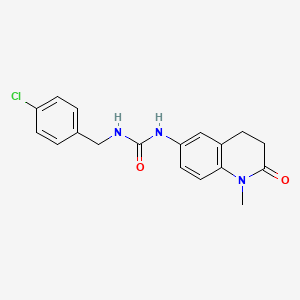
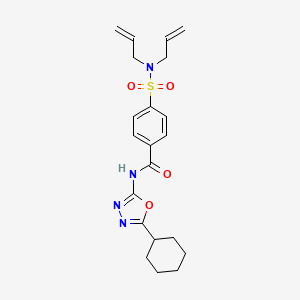
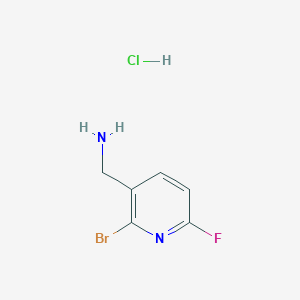

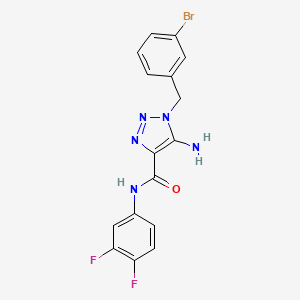
![N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine](/img/structure/B2993362.png)
![(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine](/img/structure/B2993363.png)
![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2993366.png)
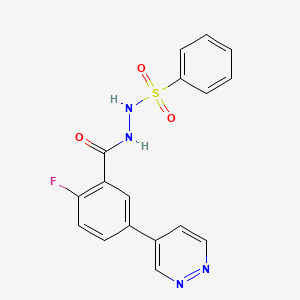
![N-(2-ethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2993369.png)
